Cas no 110559-86-9 (Methyl (1R,4aR,5S,7R,7aS)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate)
110559-86-9 structure
Product Name:Methyl (1R,4aR,5S,7R,7aS)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate
Numéro CAS:110559-86-9
Le MF:C17H26O11
Mégawatts:406.381746768951
CID:231978
Update Time:2024-03-01
Methyl (1R,4aR,5S,7R,7aS)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- Cyclopenta[c]pyran-4-carboxylicacid, 1-(b-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-5-hydroxy-7-(hydroxymethyl)-,methyl ester, [1S-(1a,4aa,5a,7a,7aa)]- (9CI)
- Cyclopenta[c]pyran-4-carboxylicacid, 1-(b-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-5-hydroxy-7-(hydroxymethyl)-,methyl es
- 6-Hydroxyadoxoside
- Cyclopenta(c)pyran-4-carboxylic acid, 1-(beta-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-5-hydroxy-7-(hydroxymethyl)-, methyl ester, (1S-(1alpha,4aalpha,5alpha,7alpha,7aalpha))-
- Methyl 1-(hexopyranosyloxy)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate
- Methyl (1R,4aR,5S,7R,7aS)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydrox
- [1S-(1alpha,4aalpha,5alpha,7alpha,7aalpha)]-1-(beta-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexsahydro-5-hydroxy-7-(hydroxymethyl)-methyl ester
- 6alpha-Hydroxyadoxoside
- 6beta-Hydroxyadoxoside
- Methyl (1R,4aR,5S,7R,7aS)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate
-
- Piscine à noyau: 1S/C17H26O11/c1-25-15(24)7-5-26-16(10-6(3-18)2-8(20)11(7)10)28-17-14(23)13(22)12(21)9(4-19)27-17/h5-6,8-14,16-23H,2-4H2,1H3/t6-,8-,9+,10-,11+,12+,13-,14+,16+,17-/m0/s1
- La clé Inchi: RIBQJGUEBPBXHM-QUYPTVEMSA-N
- Sourire: O([C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)[C@@H]1[C@H]2[C@H](CO)C[C@@H]([C@H]2C(C(=O)OC)=CO1)O
Propriétés calculées
- Qualité précise: 406.148
- Masse isotopique unique: 406.148
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 6
- Nombre de récepteurs de liaison hydrogène: 11
- Comptage des atomes lourds: 28
- Nombre de liaisons rotatives: 6
- Complexité: 596
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 10
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 175
- Le xlogp3: -2.224
Propriétés expérimentales
- Dense: 1.58
- Point d'ébullition: 664.5°Cat760mmHg
- Point d'éclair: 238°C
- Indice de réfraction: 1.62
Methyl (1R,4aR,5S,7R,7aS)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate Littérature connexe
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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